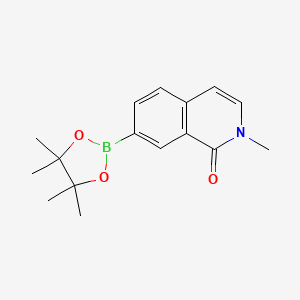

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

Description

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS: 2096997-20-3) is a boron-containing isoquinolinone derivative with a molecular formula of C16H22BNO3 and an average molecular weight of 287.17 g/mol. This compound features a pinacol boronate ester group at the 7-position of the isoquinolinone scaffold and a methyl substituent at the 2-position. The boronate group renders it highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl motifs . Its synthesis typically involves palladium-catalyzed borylation of a brominated precursor, as exemplified in related compounds (e.g., 5-bromoisoquinolin-1(2H)-one reacting with bis(pinacolato)diboron) .

Properties

IUPAC Name |

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-6-11-8-9-18(5)14(19)13(11)10-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDLJOPKDWCADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula: C14H19BN2O2

- Molecular Weight: 258.13 g/mol

- IUPAC Name: this compound

- CAS Number: 1419554-45-2

This compound features a dioxaborolane moiety that is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents.

Research indicates that compounds containing dioxaborolane groups can exhibit various biological activities, including:

- Antitumor Activity : Dioxaborolanes have been linked to the inhibition of tumor growth through modulation of cellular signaling pathways.

- Antimicrobial Effects : Some derivatives have shown efficacy against bacterial strains by disrupting cell wall synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

- Substituents on the Isoquinoline Ring : Variations at the C7 position have shown significant impact on inhibitory potency against specific targets.

- Dioxaborolane Group : The presence of bulky substituents like tetramethyl groups enhances lipophilicity and cellular uptake.

Study 1: In Vitro Evaluation

A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives for their antitumor properties. The results indicated that modifications at the C7 position significantly increased cytotoxicity against cancer cell lines (IC50 values ranging from 0.5 to 5 µM) .

Study 2: Enzyme Inhibition Assays

In another investigation focusing on enzyme inhibition, this compound demonstrated effective inhibition of specific kinases involved in cancer progression. The compound showed an IC50 value of approximately 100 nM against target kinases .

Data Table

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isoquinoline have shown promising antiproliferative activities against neuroendocrine prostate cancer cell lines. Structural optimization of these derivatives has led to compounds with significant inhibitory effects on cancer cell proliferation. One such derivative exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line, demonstrating a selectivity index greater than 190-fold over other prostate cancer cell lines .

Building Blocks for Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique boron-containing moiety allows for various coupling reactions, making it valuable in the synthesis of more complex organic molecules. For example, it has been utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Reaction Conditions and Yield

In synthetic applications, optimal conditions for reactions involving this compound typically include the use of palladium catalysts and specific bases to achieve high yields. For instance, reactions conducted under nitrogen atmosphere at elevated temperatures have shown successful results in forming desired products with good purity .

Development of Functional Materials

The compound's unique structure enables its application in developing functional materials. Its incorporation into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The boron moiety can also impart interesting optical properties to materials when used as a dopant .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 376584-30-4) Structural Difference: The boronate group is at the 6-position instead of the 7-position, and the scaffold is partially saturated (3,4-dihydro). Molecular Formula: C15H20BNO3 (vs. C16H22BNO3 for the target compound).

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one Structural Difference: Boronate at the 5-position; lacks the 2-methyl group. Synthesis: Synthesized via analogous Pd-catalyzed borylation (e.g., 5-bromoisoquinolin-1(2H)-one precursor). Mass Data: MS (m/z) 272.3 [M+H]+ (vs. ~287 for the target compound) .

Functional Group Variations

3-(5-(Hydroxymethyl)furan-2-yl)-7-(((2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)isoquinolin-1(2H)-one Structural Difference: Replaces the boronate with a glycosylated furan moiety. Biological Activity: Demonstrated anti-viral properties in biological assays, highlighting how substituent choice dictates pharmacological profiles .

Methyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzoate Structural Difference: Boronate on a benzyl side chain instead of an isoquinolinone core. Reactivity: The ester group enables divergent derivatization pathways compared to the isoquinolinone scaffold .

Table 1: Key Properties of Selected Compounds

Preparation Methods

Synthesis of 2-Methyl-3,4-dihydroisoquinolin-1(2H)-one Intermediate

- Starting from a halogenated indanone derivative (e.g., 5-bromoindan-1-one), the isoquinolinone core is formed by cyclization under acidic conditions.

- Example: Treatment of 5-bromoindan-1-one with methanesulfonic acid and sodium azide at 0 °C followed by stirring at room temperature leads to the formation of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one after workup and purification by silica gel chromatography (yield ~35%).

- Subsequent Suzuki-Miyaura coupling with methylboronic acid in the presence of a palladium catalyst (Pd(dppf)Cl2) and base (Na2CO3) in dioxane/water at 105 °C affords 6-methyl-3,4-dihydro-2H-isoquinolin-1-one.

Halogenation at Position 7

- Selective halogenation (iodination or bromination) at the 7-position of the isoquinolinone ring is crucial for subsequent borylation.

- This can be achieved by electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or iodine sources under controlled conditions.

Borylation to Install the Pinacol Boronate Ester

- The key step to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is the palladium-catalyzed borylation of the 7-halogenated isoquinolinone intermediate.

- Typical conditions involve:

| Reagents and Conditions | Details |

|---|---|

| Halogenated isoquinolinone (7-bromo or 7-iodo derivative) | Starting material for borylation |

| Bis(pinacolato)diboron (B2pin2) | Boron source |

| Pd catalyst (e.g., Pd(dppf)Cl2) | Palladium catalyst for Suzuki-type borylation |

| Base (e.g., KOAc or K2CO3) | Facilitates transmetalation |

| Solvent (e.g., 1,4-dioxane) | Reaction medium |

| Temperature | Typically 80-105 °C |

| Time | Several hours (e.g., 2-16 h) |

Purification

- Purification is typically achieved by silica gel flash chromatography using gradients of ethyl acetate in petroleum ether or methanol in dichloromethane.

- Reverse-phase preparative HPLC may be employed for higher purity, using acetonitrile-water gradients with modifiers such as ammonium hydroxide, trifluoroacetic acid, or formic acid depending on the compound's properties.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to 6-bromoisoquinolinone | 5-bromoindan-1-one, MeSO3H, NaN3, DCM, RT | 34.8 | Yellow solid after chromatography |

| Methylation at 6-position | Pd(dppf)Cl2, CH3B(OH)2, Na2CO3, dioxane/water, 105 °C | High (not specified) | Suzuki coupling to install methyl group |

| Halogenation at 7-position | NBS or iodine source, controlled conditions | Variable | Precursor for borylation |

| Borylation | B2pin2, Pd catalyst, base, dioxane, 80-105 °C | 80-90 | Pinacol boronate ester installed |

Research Findings and Notes

- The choice of halogen (iodo vs. bromo) at the 7-position affects the efficiency of the borylation step, with iodides generally providing higher reactivity and yields.

- Microwave-assisted heating can accelerate the borylation reaction, reducing reaction times to 2 hours with comparable yields.

- The boronate ester functionality provides a versatile handle for further cross-coupling reactions, enabling diverse functionalization of the isoquinolinone scaffold.

- Analytical characterization typically includes ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and HPLC purity assessment.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Isoquinolinone core synthesis | Acid-mediated cyclization of halogenated indanone | Formation of halogenated isoquinolinone intermediate |

| Methyl group installation | Suzuki coupling with methylboronic acid, Pd catalyst, base | Introduction of 2-methyl substituent |

| Halogenation at 7-position | Electrophilic halogenation (NBS, iodine) | Prepares substrate for borylation |

| Borylation to install boronate ester | Pd-catalyzed coupling with bis(pinacolato)diboron, base, solvent, heat | Formation of 7-boronate ester isoquinolinone |

Q & A

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store at 0–6°C in airtight containers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of the boronate ester moiety. Use protective gear (gloves, goggles, lab coat) during handling, and conduct reactions in a fume hood. Waste disposal must follow hazardous chemical protocols, with segregation of organic and inorganic residues .

Q. Which spectroscopic techniques are suitable for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Resolve aromatic protons (6.5–8.5 ppm) and methyl groups (1.0–1.5 ppm) of the tetramethyl dioxaborolane ring.

- Mass Spectrometry (HPLC-MS) : Confirm molecular weight (e.g., expected [M+H]+ ion).

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for verifying boronate ester geometry .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Methodological Answer :

- Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts (1–5 mol%) in degassed THF/water (3:1) at 60–80°C.

- Monitor reaction progress via TLC or LC-MS.

- Purify via silica gel chromatography (ethyl acetate/hexane gradient). Adjust equivalents of aryl halide (1.2–1.5 eq) to minimize homocoupling .

Advanced Research Questions

Q. How to resolve contradictions in catalytic activity data across studies?

- Methodological Answer :

- Perform systematic reproducibility checks under controlled conditions (temperature, solvent purity, catalyst batch).

- Use DFT calculations to model electronic effects of substituents on the isoquinolinone core.

- Compare kinetic profiles (e.g., via in-situ IR spectroscopy) to identify rate-limiting steps .

Q. What experimental designs are appropriate for assessing environmental fate and ecotoxicity?

- Methodological Answer :

- Adopt a split-plot design to evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways.

- Measure partition coefficients (log P) and bioaccumulation potential using OECD 305 guidelines.

- Use LC-MS/MS to track degradation products in simulated ecosystems (soil/water matrices) .

Q. How to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies :

- pH 2–12 buffers at 25°C/40°C for 48–72 hours.

- Monitor degradation via HPLC-UV (λ = 254 nm).

- Calculate activation energy (Ea) using the Arrhenius equation. Cold storage (0–6°C) is critical for long-term stability .

Q. What computational methods can elucidate reaction mechanisms involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.